molecular formula C16H25N5O6 B15411495 L-Prolylglycyl-L-prolylglycylglycine CAS No. 407577-26-8

L-Prolylglycyl-L-prolylglycylglycine

Cat. No.: B15411495
CAS No.: 407577-26-8
M. Wt: 383.40 g/mol
InChI Key: HJTHJMMNLFXDRZ-QWRGUYRKSA-N
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Description

L-Prolylglycyl-L-prolylglycylglycine is a synthetic pentapeptide with the proposed sequence Pro-Gly-Pro-Gly-Gly. Proline’s cyclic side chain confers rigidity to peptide backbones, while glycine enhances flexibility due to its small size. This combination may influence conformational stability, biological activity, and solubility .

Properties

CAS No.

407577-26-8

Molecular Formula

C16H25N5O6

Molecular Weight

383.40 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H25N5O6/c22-12(18-9-14(24)25)7-19-16(27)11-4-2-6-21(11)13(23)8-20-15(26)10-3-1-5-17-10/h10-11,17H,1-9H2,(H,18,22)(H,19,27)(H,20,26)(H,24,25)/t10-,11-/m0/s1

InChI Key

HJTHJMMNLFXDRZ-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share structural or functional similarities with the target peptide:

Key Compounds and Their Properties

Compound Name Sequence Molecular Formula Molecular Weight CAS No. Key Features
Glycylglycyl-L-prolylglycine Gly-Gly-Pro-Gly C₁₃H₂₁N₅O₆ 343.34 53932-51-7 Tetrapeptide with alternating Gly/Pro residues; enhanced solubility in water
L-Leucyl-L-prolylglycylglycine Leu-Pro-Gly-Gly C₁₅H₂₆N₄O₅ 342.39 83834-53-1 Contains Leu for hydrophobicity; potential membrane interaction
Glycyl-L-proline Gly-Pro C₇H₁₂N₂O₃ 172.18 704-15-4 Dipeptide; common collagen fragment; studied for bioactivity
L-Prolyl-L-alanylglycine Pro-Ala-Gly C₁₀H₁₇N₃O₄ 243.26 188983-70-2 Tripeptide with Ala spacer; improved metabolic stability
L-Prolyl-L-prolyl-L-prolylglycyl-... Pro-Pro-Pro-Gly-Arg-Arg C₃₄H₅₇N₁₃O₈ 775.90 192565-50-7 Extended Pro repeats; potential use in cell-penetrating peptides

Structural and Functional Analysis

Glycylglycyl-L-prolylglycine (Gly-Gly-Pro-Gly)
  • Sequence : Gly-Gly-Pro-Gly (tetrapeptide).
  • Properties : Exhibits higher solubility (logP: -3.2) due to multiple glycines. The Pro residue stabilizes a polyproline II helix conformation, which is critical in collagen-like structures .
  • Research : Used as a substrate for prolyl oligopeptidase in neurological studies .
L-Leucyl-L-prolylglycylglycine (Leu-Pro-Gly-Gly)
  • Sequence : Leu-Pro-Gly-Gly (tetrapeptide).
  • Properties : Leu introduces hydrophobicity (logP: -1.8), enabling interactions with lipid bilayers. This peptide is studied for its role in modulating ion channels .
Glycyl-L-proline (Gly-Pro)
  • Sequence : Gly-Pro (dipeptide).
  • Properties : A collagen degradation product; implicated in wound healing and anti-inflammatory responses. Its small size allows rapid tissue penetration .
L-Prolyl-L-alanylglycine (Pro-Ala-Gly)
  • Sequence : Pro-Ala-Gly (tripeptide).
  • Properties : The alanine spacer reduces steric hindrance, enhancing enzyme recognition. It is used in drug delivery systems for improved bioavailability .
L-Prolyl-L-prolyl-L-prolylglycyl-... (Pro-Pro-Pro-Gly-Arg-Arg)
  • Sequence : Pro-Pro-Pro-Gly-Arg-Arg (hexapeptide).
  • Properties : The triple Pro motif forms a rigid scaffold, while Arg residues enable cell membrane penetration. Investigated for gene delivery applications .

Q & A

Q. How can computational models complement experimental studies of this peptide’s dynamics?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with force fields like CHARMM36. Validate simulations against experimental CD or NMR data. Use docking software (AutoDock Vina) to predict receptor interactions, followed by experimental validation via mutagenesis .

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